![molecular formula C15H13F2NO B5735626 N-(2,5-difluorophenyl)-4-ethylbenzamide](/img/structure/B5735626.png)
N-(2,5-difluorophenyl)-4-ethylbenzamide
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Overview
Description
N-(2,5-difluorophenyl)-4-ethylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a difluorophenyl group attached to an ethylbenzamide moiety
Mechanism of Action
Target of Action
Similar compounds have been found to interact withCarbonic Anhydrase 2 and Kinesin-like protein KIF11 . These proteins play crucial roles in various biological processes, including pH regulation and cell division, respectively.
Mode of Action
For instance, inhibition of Carbonic Anhydrase 2 could disrupt pH regulation within cells , while interaction with Kinesin-like protein KIF11 could affect cell division .
Biochemical Pathways
Given its potential targets, it could influence pathways related to ph regulation and cell division .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Based on its potential targets, it could lead to changes in cellular ph and disruption of cell division .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-difluorophenyl)-4-ethylbenzamide typically involves the reaction of 2,5-difluoroaniline with 4-ethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2,5-difluorophenyl)-4-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, where substituents like nitro or alkyl groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups on the aromatic ring.
Scientific Research Applications
N-(2,5-difluorophenyl)-4-ethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
- N-(2,5-difluorophenyl)-2-pyrazinecarboxamide
- 4-(Aminosulfonyl)-N-(2,5-difluorophenyl)methylbenzamide
Comparison: N-(2,5-difluorophenyl)-4-ethylbenzamide is unique due to its specific substitution pattern and the presence of an ethyl group on the benzamide moiety. This structural difference can influence its chemical reactivity and biological activity compared to similar compounds. For example, the presence of the ethyl group may enhance its lipophilicity and ability to interact with hydrophobic targets.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-4-ethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO/c1-2-10-3-5-11(6-4-10)15(19)18-14-9-12(16)7-8-13(14)17/h3-9H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHCTRZWXCWVOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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